molecular formula C14H17NO3 B13220855 5-Hydroxy-1,2,4,6,7-pentamethyl-1H-indole-3-carboxylic acid

5-Hydroxy-1,2,4,6,7-pentamethyl-1H-indole-3-carboxylic acid

Cat. No.: B13220855
M. Wt: 247.29 g/mol
InChI Key: NQCUJJMATDIXJB-UHFFFAOYSA-N
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Description

5-Hydroxy-1,2,4,6,7-pentamethyl-1H-indole-3-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 5-Hydroxy-1,2,4,6,7-pentamethyl-1H-indole-3-carboxylic acid, typically involves the construction of the indole ring system followed by functionalization at specific positions. Common synthetic routes include Fischer indole synthesis, Bartoli indole synthesis, and the use of transition metal-catalyzed reactions . Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations .

Industrial Production Methods

Industrial production of indole derivatives may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-1,2,4,6,7-pentamethyl-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions . Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the indole ring .

Mechanism of Action

The mechanism of action of 5-Hydroxy-1,2,4,6,7-pentamethyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Properties

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

5-hydroxy-1,2,4,6,7-pentamethylindole-3-carboxylic acid

InChI

InChI=1S/C14H17NO3/c1-6-7(2)13(16)8(3)10-11(14(17)18)9(4)15(5)12(6)10/h16H,1-5H3,(H,17,18)

InChI Key

NQCUJJMATDIXJB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C2=C1N(C(=C2C(=O)O)C)C)C)O)C

Origin of Product

United States

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